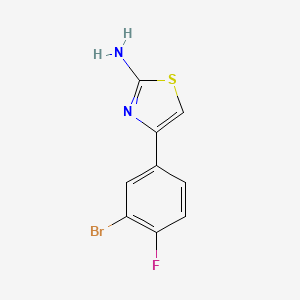

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-(3-bromo-4-fluorophenyl)-1,3-thiazol-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H6BrFN2S/c10-6-3-5(1-2-7(6)11)8-4-14-9(12)13-8/h1-4H,(H2,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DUJCJNOITOUHLQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1C2=CSC(=N2)N)Br)F |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H6BrFN2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40373689 |

Source

|

| Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

273.13 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

676348-24-6 |

Source

|

| Record name | 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=676348-24-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40373689 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Basic Properties of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

For Distribution to: Researchers, Scientists, and Drug Development Professionals

Abstract

The 2-aminothiazole moiety is a cornerstone of medicinal chemistry, recognized as a privileged scaffold in a multitude of clinically relevant pharmaceuticals.[1][2] This guide provides a comprehensive technical overview of the basic properties of a specific, highly functionalized derivative, 4-(3-bromo-4-fluorophenyl)thiazol-2-ylamine. Understanding the fundamental physicochemical characteristics of this compound, particularly its basicity (pKa), is paramount for professionals engaged in drug discovery and development. The degree of ionization at physiological pH directly influences critical pharmacokinetic and pharmacodynamic parameters, including solubility, membrane permeability, target binding, and metabolic stability.[3] This document delineates the theoretical and practical aspects of the compound's basicity, offering detailed experimental protocols for its synthesis and pKa determination, and contextualizes this data within the broader landscape of drug design.

Introduction: The Significance of the 2-Aminothiazole Scaffold

The 2-aminothiazole ring system is a recurring motif in a diverse array of therapeutic agents, celebrated for its broad spectrum of biological activities. These include anticancer, antimicrobial, anti-inflammatory, and enzyme inhibitory effects.[1][4][5] The versatility of this heterocyclic core stems from its unique electronic properties and its capacity for extensive structural diversification. The introduction of various substituents onto the thiazole ring allows for the fine-tuning of its physicochemical and pharmacological profiles.

The title compound, this compound, incorporates several key features of interest to medicinal chemists. The 4-phenyl substituent is a common feature in many biologically active thiazoles, while the bromo and fluoro groups on the phenyl ring provide opportunities for modulating lipophilicity, metabolic stability, and target interactions. The 2-amino group, however, is arguably the most critical determinant of the compound's fundamental acid-base chemistry.

Physicochemical and Basic Properties

A quantitative understanding of a compound's physicochemical properties is a prerequisite for its rational development as a therapeutic agent. The table below summarizes the key known and predicted properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFN₂S | [6] |

| Molecular Weight | 273.12 g/mol | [6] |

| CAS Number | 676348-24-6 | [6] |

| Predicted pKa | 3.48 ± 0.10 | Chemicalize |

| Predicted LogP | 3.2 | Chemicalize |

| Solubility | Expected to be poorly soluble in water, soluble in organic solvents like ethanol and DMSO. | [7][8] |

The basicity of this compound is primarily attributed to the nitrogen atoms within its structure. The predicted pKa of 3.48 suggests that it is a weak base. For context, the experimental pKa of the parent 2-aminothiazole is 5.39. The decrease in basicity in the title compound can be attributed to the electron-withdrawing effects of the bromo and fluoro substituents on the phenyl ring, which reduce the electron density on the thiazole ring system.

Protonation Site and Tautomerism

In the realm of 2-aminothiazoles, a critical consideration is the site of protonation and the potential for tautomerism. Extensive studies, including spectroscopic and computational analyses, have established that 2-aminothiazole and its derivatives exist predominantly in the amino tautomeric form.[9][10][11] Upon protonation, the charge is localized on the endocyclic (ring) nitrogen atom at position 3, rather than the exocyclic amino group.[9][12][13] This is a crucial insight, as the location of the positive charge in the protonated state significantly influences the molecule's interaction with biological targets and its pharmacokinetic properties.

The protonation equilibrium is depicted in the diagram below.

Caption: Protonation of the endocyclic nitrogen.

Synthesis of this compound

The most common and efficient method for the synthesis of 4-aryl-2-aminothiazoles is the Hantzsch thiazole synthesis.[14] This reaction involves the condensation of an α-haloketone with a thiourea.

Hantzsch Thiazole Synthesis Workflow

The synthesis of this compound proceeds via the reaction of 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one with thiourea.

Caption: Hantzsch synthesis workflow.

Experimental Protocol for Synthesis

This protocol outlines a standard procedure for the synthesis of this compound.

Materials:

-

2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one (1 mmol)

-

Thiourea (1.2 mmol)

-

Ethanol (15 mL)

-

Round-bottom flask (50 mL)

-

Reflux condenser

-

Magnetic stirrer/hotplate

-

Filtration apparatus

Procedure:

-

To a 50 mL round-bottom flask, add 2-bromo-1-(3-bromo-4-fluorophenyl)ethan-1-one (1 mmol) and thiourea (1.2 mmol).

-

Add 15 mL of ethanol to the flask.

-

Attach a reflux condenser and place the flask on a magnetic stirrer/hotplate.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain for 3-5 hours.

-

Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

-

Upon completion, allow the mixture to cool to room temperature. The product may precipitate.

-

If a precipitate forms, collect the solid by vacuum filtration and wash with cold ethanol.

-

If no precipitate forms, concentrate the reaction mixture under reduced pressure to induce crystallization.

-

The crude product can be purified by recrystallization from ethanol.

Experimental Determination of pKa

While computational methods provide a useful estimate of the pKa, experimental determination is crucial for obtaining an accurate value for drug development purposes. Two common methods for pKa determination are potentiometric titration and UV-spectrophotometry.

Potentiometric Titration

Potentiometric titration is a robust method for determining the pKa of ionizable compounds. For a weakly basic compound like this compound, this involves titrating a solution of the compound with a strong acid and monitoring the pH change.

Rationale for Experimental Choices:

-

Co-solvent: Due to the expected poor aqueous solubility, a co-solvent system (e.g., methanol-water or DMSO-water) is often necessary. The pKa value is then determined at several co-solvent concentrations and extrapolated to 0% co-solvent to obtain the aqueous pKa.

-

Ionic Strength: The ionic strength of the solution is maintained constant with an inert salt (e.g., KCl) to ensure that activity coefficients remain constant throughout the titration.

Experimental Protocol for Potentiometric Titration:

Materials:

-

This compound (accurately weighed)

-

Methanol or DMSO (co-solvent)

-

Standardized 0.1 M HCl

-

Potassium chloride (KCl)

-

Calibrated pH meter and electrode

-

Automatic titrator or burette

-

Magnetic stirrer

Procedure:

-

Prepare a stock solution of the compound in the chosen co-solvent.

-

In a thermostatted titration vessel, prepare a series of solutions with varying percentages of the co-solvent in water.

-

Add a known amount of the compound's stock solution and KCl to each vessel to maintain a constant ionic strength (e.g., 0.15 M).

-

Titrate the solution with standardized 0.1 M HCl, adding the titrant in small increments.

-

Record the pH after each addition, allowing the reading to stabilize.

-

Plot the pH versus the volume of titrant added. The pKa is determined from the pH at the half-equivalence point.

-

Repeat the titration at different co-solvent percentages and extrapolate the pKa values to 0% co-solvent.

UV-Spectrophotometric Method

This method is applicable if the UV-Vis spectrum of the compound changes upon protonation. The absorbance is measured at a fixed wavelength over a range of pH values.

Rationale for Experimental Choices:

-

Buffer Solutions: A series of buffer solutions with known pH values are used to control the ionization state of the compound.

-

Wavelength Selection: The analytical wavelength is chosen where the difference in absorbance between the protonated and unprotonated species is maximal.

Experimental Protocol for UV-Spectrophotometry:

Materials:

-

This compound

-

A series of buffer solutions covering a pH range from approximately 2 to 6.

-

UV-Vis spectrophotometer

-

Quartz cuvettes or a 96-well UV-transparent plate

Procedure:

-

Prepare a stock solution of the compound in a suitable solvent (e.g., methanol or DMSO).

-

Prepare a series of solutions by diluting the stock solution into the different buffer solutions to a constant final concentration.

-

Measure the UV-Vis spectrum of each solution.

-

Plot the absorbance at the chosen analytical wavelength against the pH of the buffer.

-

The resulting data will form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.

Influence of Basicity on Biological and Pharmacokinetic Properties

The pKa of a drug molecule is a critical determinant of its behavior in biological systems. For this compound, with a predicted pKa of 3.48, the compound will be predominantly in its neutral, unprotonated form at physiological pH (7.4).

Implications:

-

Solubility: The neutral form is generally less soluble in aqueous media than the protonated form. This can impact formulation and bioavailability.

-

Membrane Permeability: The uncharged form is more lipophilic and therefore more likely to passively diffuse across biological membranes, such as the intestinal epithelium and the blood-brain barrier. A lower pKa can lead to increased cell permeability for a basic compound.

-

Target Binding: The ionization state of the molecule can be crucial for its interaction with the target protein. If the binding site requires a specific charge state, the pKa will directly influence the binding affinity.

-

Metabolic Stability: The susceptibility of the compound to metabolism by enzymes such as cytochrome P450s can be influenced by its electronic properties, which are related to its basicity.[3]

Conclusion

This compound is a compound of significant interest in medicinal chemistry, embodying the privileged 2-aminothiazole scaffold. Its basicity, characterized by a predicted pKa of 3.48, is a key parameter that governs its physicochemical and biological properties. This guide has provided a comprehensive overview of its basic properties, including the site of protonation, and has detailed robust experimental protocols for its synthesis and pKa determination. For researchers and drug development professionals, a thorough understanding and experimental validation of these fundamental properties are essential for the successful advancement of this and similar molecules as potential therapeutic agents. The interplay between the compound's structure, its basicity, and its ultimate pharmacological effect underscores the importance of fundamental physicochemical characterization in modern drug discovery.

References

- Benchchem. (n.d.). Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (278.15 to 313.15) K and mixing properties of solutions. OUCI.

- Journal of the Chemical Society, Perkin Transactions 2. (n.d.). Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines. RSC Publishing.

- Sci-Hub. (2006). Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution.

- Solubility of Things. (n.d.). 2-Aminothiazole.

- Benchchem. (n.d.).

- Wikipedia. (n.d.). 2-Aminothiazole.

- Sci-Hub. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.

- ResearchGate. (2013). Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods.

- PubChem. (n.d.). 2-Aminothiazole.

- MDPI. (2021).

- ISCA. (n.d.). Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)

- MDPI. (n.d.). Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole.

- PubMed Central. (2019). 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile.

- Scholars Research Library. (n.d.). Biological and medicinal significance of 2-aminothiazoles.

- RSC Publishing. (2024).

- PubMed. (2013). Aminothiazole-featured Pirinixic Acid Derivatives as Dual 5-lipoxygenase and Microsomal Prostaglandin E2 synthase-1 Inhibitors With Improved Potency and Efficiency in Vivo.

- ResearchGate. (n.d.).

- ResearchGate. (n.d.). For the synthesis of 4-(4-bromophenyl)

- World Journal of Pharmaceutical Research. (2024). A review on thiazole based compounds and it's pharmacological activities.

- International Journal of Research and Analytical Reviews. (2022).

- PubMed. (2021).

- PubChem. (n.d.). 2-Amino-4-phenylthiazole.

- MDPI. (2024). Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies.

- PubMed Central. (n.d.). Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors.

- MDPI. (n.d.). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents.

- Indian Journal of Chemistry. (n.d.).

- ResearchGate. (2024). Synthesis of N-substituted 4-phenyl-2-aminothiazole derivatives and investigation of their inhibition properties against hCA I, II, and AChE enzymes.

- Kaunas University of Technology. (2022).

- Sigma-Aldrich. (n.d.). 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine.

Sources

- 1. scholarsresearchlibrary.com [scholarsresearchlibrary.com]

- 2. mdpi.com [mdpi.com]

- 3. Reactive Metabolites from Thiazole-Containing Drugs: Quantum Chemical Insights into Biotransformation and Toxicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Improving Antimicrobial Activity and Physico-Chemical Properties by Isosteric Replacement of 2-Aminothiazole with 2-Aminooxazole | MDPI [mdpi.com]

- 6. Solubility determination and thermodynamic modelling of 2-amino-5-methylthiazole in eleven organic solvents from T = (2… [ouci.dntb.gov.ua]

- 7. 2-Aminothiazole - Wikipedia [en.wikipedia.org]

- 8. Tautomerism of aminothiazoles. pKBH+ Values of 2-aminothiazoles and of some model imines - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]

- 9. Sci-Hub. Density functional theory study of tautomerization of 2‐aminothiazole in the gas phase and in solution / International Journal of Quantum Chemistry, 2006 [sci-hub.jp]

- 10. Sci-Hub. Tautomers of 2-aminothiazole molecules in aqueous solutions explored by Raman, SERS and DFT methods / Journal of Molecular Structure, 2013 [sci-hub.ru]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

- 13. nanobioletters.com [nanobioletters.com]

- 14. Potent, Selective, and Membrane Permeable 2-Amino-4-Substituted Pyridine-Based Neuronal Nitric Oxide Synthase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: Synthesis, Characterization, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Prominence of the 2-Aminothiazole Scaffold

The 2-aminothiazole moiety is a cornerstone in medicinal chemistry, recognized for its versatile biological activities. This privileged scaffold is present in a range of approved pharmaceuticals and clinical candidates, demonstrating a broad therapeutic scope that includes antibacterial, antifungal, anti-inflammatory, and anticancer properties. The unique electronic and structural features of the 2-aminothiazole ring system allow it to serve as an effective pharmacophore, capable of engaging with a variety of biological targets through hydrogen bonding, metal chelation, and other non-covalent interactions. The strategic functionalization of the 4-phenyl ring of 2-aminothiazole derivatives allows for the fine-tuning of their pharmacological profiles, making this class of compounds a fertile ground for drug discovery and development. This guide focuses on a specific derivative, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, providing a comprehensive overview of its chemical synthesis, structural characterization, and prospective biological significance.

Chemical Identity and Physicochemical Properties

This compound is a halogenated aromatic heterocyclic compound. The presence of bromine and fluorine atoms on the phenyl ring, coupled with the aminothiazole core, suggests a molecule with potential for diverse chemical interactions and significant biological activity.

| Property | Value | Source |

| Chemical Formula | C₉H₆BrFN₂S | [1] |

| Molecular Weight | 273.12 g/mol | [1] |

| CAS Number | 676348-24-6 | [1] |

| Appearance | Predicted: Solid | N/A |

| Melting Point | Not available | N/A |

| Boiling Point | Predicted: 390.9 ± 27.0 °C | N/A |

| Density | Predicted: 1.705 ± 0.06 g/cm³ | N/A |

| Solubility | Not available | N/A |

Synthesis of this compound

The synthesis of this compound can be achieved through a well-established synthetic route known as the Hantzsch thiazole synthesis. This method involves the reaction of an α-haloketone with a thioamide. In this case, the key intermediates are 1-(3-bromo-4-fluorophenyl)ethanone and its α-brominated derivative, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone.

Caption: Synthetic workflow for this compound.

Step 1: α-Bromination of 1-(3-Bromo-4-fluorophenyl)ethanone

The initial step involves the bromination of the α-carbon of 1-(3-bromo-4-fluorophenyl)ethanone. This can be accomplished using elemental bromine in a suitable solvent, such as diethyl ether or acetic acid, or by using N-bromosuccinimide (NBS) as a milder brominating agent.

Exemplary Protocol (based on analogous reactions):

-

Dissolve 1-(3-bromo-4-fluorophenyl)ethanone (1 equivalent) in a suitable solvent (e.g., diethyl ether).

-

Slowly add a solution of bromine (1 equivalent) in the same solvent to the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, wash the organic phase with water and brine to remove any unreacted bromine and acidic byproducts.

-

Dry the organic layer over anhydrous sodium sulfate.

-

Evaporate the solvent under reduced pressure to yield the crude 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, which can be purified by recrystallization or column chromatography.

Step 2: Hantzsch Thiazole Synthesis

The resulting α-bromoketone is then cyclized with thiourea to form the 2-aminothiazole ring.

Exemplary Protocol (based on analogous reactions):

-

Reflux a mixture of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone (1 equivalent) and thiourea (1-1.2 equivalents) in a suitable solvent, such as ethanol or methanol.

-

Monitor the reaction by TLC until the starting materials are consumed.

-

Cool the reaction mixture to room temperature, which may induce precipitation of the product.

-

If a precipitate forms, collect it by filtration. If not, concentrate the solution under reduced pressure.

-

Neutralize the reaction mixture with a base (e.g., sodium bicarbonate or ammonium hydroxide) to obtain the free amine.

-

The crude product can be purified by recrystallization from a suitable solvent (e.g., ethanol) to afford this compound.

Structural Characterization

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR: The proton NMR spectrum is expected to show signals for the aromatic protons on the phenyl ring and the thiazole ring, as well as a broad singlet for the amino (-NH₂) protons. The coupling patterns of the aromatic protons would be characteristic of a 1,2,4-trisubstituted benzene ring.

-

¹³C NMR: The carbon NMR spectrum would display distinct signals for the carbons of the phenyl and thiazole rings. The chemical shifts would be influenced by the electron-withdrawing effects of the bromine and fluorine atoms.

Infrared (IR) Spectroscopy

The IR spectrum should exhibit characteristic absorption bands corresponding to the various functional groups present in the molecule:

-

N-H stretching: Around 3400-3200 cm⁻¹ for the primary amine.

-

C=N stretching: In the region of 1650-1550 cm⁻¹.

-

C-S stretching: Typically observed in the fingerprint region.

-

C-Br and C-F stretching: Also found in the fingerprint region.

Mass Spectrometry (MS)

Mass spectrometry would confirm the molecular weight of the compound. The high-resolution mass spectrum should show the characteristic isotopic pattern for a molecule containing one bromine atom (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio).

Potential Biological Activities and Therapeutic Applications

While specific biological studies on this compound are not extensively reported in the available literature, the broader class of 2-aminothiazole derivatives has been the subject of intensive research, revealing a wide array of pharmacological activities.

Caption: Potential biological activities of 2-aminothiazole derivatives.

Anticancer Potential

Numerous studies have highlighted the anticancer properties of 4-phenyl-2-aminothiazole derivatives.[2] These compounds have been shown to induce apoptosis and inhibit cell proliferation in various cancer cell lines. The substitution pattern on the phenyl ring plays a crucial role in modulating their cytotoxic activity. The presence of halogens, such as bromine and fluorine, can enhance the anticancer efficacy of these compounds.[2]

Antimicrobial Activity

The 2-aminothiazole scaffold is a well-known pharmacophore in the design of antimicrobial agents. Derivatives bearing a substituted phenyl group at the 4-position have demonstrated significant activity against a range of bacterial and fungal pathogens.[2][3] The mechanism of action often involves the inhibition of essential microbial enzymes or disruption of the cell membrane. The halogen substituents on the phenyl ring of this compound may contribute to its potential as an antimicrobial agent.

Safety and Handling

Specific safety data for this compound is limited. However, based on the chemical structure and data for similar compounds, it should be handled with care in a laboratory setting.

General Precautions:

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area or a fume hood to avoid inhalation of dust or vapors.

-

Avoid Contact: Avoid contact with skin and eyes. In case of contact, rinse thoroughly with water.

-

Ingestion: Do not ingest. If swallowed, seek immediate medical attention.

Future Directions and Conclusion

This compound represents a promising, yet underexplored, molecule within the esteemed class of 2-aminothiazole derivatives. While its synthesis can be confidently predicted based on established methodologies, a detailed investigation into its specific biological activities is warranted. Future research should focus on:

-

The development and optimization of a robust synthetic protocol for its large-scale preparation.

-

Comprehensive spectroscopic characterization to establish a definitive analytical profile.

-

Systematic screening for its anticancer, antibacterial, and antifungal properties against a diverse panel of cell lines and microbial strains.

-

Elucidation of its mechanism of action to identify its molecular targets.

References

-

[Synthesis and antimicrobial evaluation of new-

-

[4-Bromobenzo[1,2-d:4,5-d′]bis([4][5][6]thiadiazole). MDPI.]([Link])

-

4033096)

Sources

- 1. 2-Bromo-1-(4-fluorophenyl)ethan-1-one | C8H6BrFO | CID 96749 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. prepchem.com [prepchem.com]

- 5. innospk.com [innospk.com]

- 6. Organic Syntheses Procedure [orgsyn.org]

4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine molecular weight

An In-depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine

Abstract

This technical guide provides a comprehensive overview of the chemical compound this compound, a key intermediate in contemporary drug discovery and medicinal chemistry. The primary focus is its molecular weight, alongside a detailed exploration of its physicochemical properties, a validated synthesis protocol, and its application as a foundational scaffold for developing potent kinase inhibitors. This document is intended for researchers, chemists, and drug development professionals, offering both foundational data and practical, field-proven insights into the compound's synthesis and utility.

Compound Identification and Core Physicochemical Properties

This compound is a substituted aminothiazole derivative. The incorporation of bromine and fluorine atoms on the phenyl ring makes it a valuable and versatile building block for creating novel therapeutic agents with tailored pharmacological profiles. Its fundamental properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₉H₆BrFN₂S | [1][2] |

| Molecular Weight | 273.12 g/mol | [2] |

| CAS Number | 676348-24-6 | [1][2] |

| IUPAC Name | 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-amine | - |

| Synonyms | 4-(3-Bromo-4-fluorophenyl)-2-thiazolamine | [1] |

| InChI Key | DUJCJNOITOUHLQ-UHFFFAOYSA-N | [1] |

| Canonical SMILES | C1=CC(=C(C=C1C2=CSC(=N2)N)F)Br | [1] |

Synthesis and Mechanistic Insights: The Hantzsch Thiazole Synthesis

The synthesis of 2-aminothiazole scaffolds, such as the topic compound, is most reliably achieved through the Hantzsch thiazole synthesis. This classic condensation reaction offers high efficiency and straightforward purification. The causality behind this choice rests on the reaction's robustness and its ability to accommodate a wide variety of substituents on the phenyl ring, making it a cornerstone of heterocyclic chemistry.

The core mechanism involves the reaction of an α-haloketone with a thioamide-containing compound, most commonly thiourea, to form the thiazole ring.[3][4] The process is typically catalyzed by an acid or performed under reflux in a suitable solvent like ethanol.[3]

Logical Workflow for Synthesis

Caption: Generalized workflow for the Hantzsch synthesis of the target 2-aminothiazole.

Detailed Experimental Protocol

This protocol is a self-validating system adapted from established methodologies for synthesizing analogous 4-phenyl-2-aminothiazole derivatives.[3][5]

-

Reactant Preparation: In a 100 mL round-bottom flask, dissolve 10 mmol of the starting α-haloketone, 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone, in 25 mL of absolute ethanol.

-

Addition of Thiourea: To the stirred solution, add 12 mmol (a 1.2 molar equivalent) of thiourea. The slight excess of thiourea ensures the complete consumption of the limiting ketone reactant.

-

Reaction Execution: Equip the flask with a reflux condenser and heat the mixture to reflux (approximately 78°C). The reaction progress should be monitored by Thin-Layer Chromatography (TLC) using a hexane:ethyl acetate (8:3) mobile phase.[3] The reaction is typically complete within 3-5 hours.

-

Product Isolation: After completion, allow the reaction mixture to cool to room temperature. Pour the mixture over crushed ice to precipitate the crude product.

-

Purification: Isolate the solid product by vacuum filtration, washing with cold water to remove any unreacted thiourea and salts. The crude product is then purified by recrystallization from hot ethanol to yield the final compound as a solid.[3][5]

-

Characterization: The structure and purity of the final product should be confirmed using standard analytical techniques, such as ¹H NMR, ¹³C NMR, and Mass Spectrometry.

Application in Drug Discovery: A Scaffold for Kinase Inhibitors

The true value of this compound lies in its role as a critical intermediate in the synthesis of advanced pharmaceutical agents. The 2-aminothiazole core is a privileged scaffold in medicinal chemistry, frequently appearing in molecules designed to target protein kinases.

Specifically, this compound serves as a foundational building block for synthesizing N⁴-(substituted thiazol-2-yl)-N²-(4-substituted phenyl)pyrimidine-2,4-diamines. These larger molecules have been identified as highly potent dual inhibitors of Cyclin-Dependent Kinase 2 (CDK2) and Cyclin-Dependent Kinase 9 (CDK9).[6] CDK2 is pivotal for cell cycle progression, while CDK9 is a key regulator of gene transcription. Dual inhibition of these targets is a promising strategy in oncology for arresting tumor growth and inducing apoptosis.[6]

Role in Kinase Inhibitor Development

Caption: Logical progression from the starting building block to a high-value therapeutic agent.

The bromine atom on the phenyl ring provides a reactive handle for further chemical modifications through cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the systematic exploration of the chemical space around the core scaffold to optimize potency and selectivity.

Safety, Handling, and Storage

While specific hazard data for this exact compound is limited, related aminothiazole and bromophenyl compounds are classified with certain risks.

-

Hazard Profile: Analogous compounds are often harmful if swallowed, in contact with skin, or if inhaled. They may cause skin and serious eye irritation.[7][8]

-

Handling: Standard laboratory personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn. Work should be conducted in a well-ventilated fume hood.

-

Storage: The compound is a combustible solid and should be stored in a cool, dry place away from ignition sources.[1] The recommended storage class is 11 for combustible solids.[1]

References

-

A Facile Synthesis of New Substituted Thiazol-2-amine Derivatives as Potent Antimicrobial Agent. Hindawi. [Link]

-

4-Bromo-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

4-(4-Fluorophenyl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Rapid and Efficient Synthesis of 4-substituted 2-amino Thiazole Using Copper Silicate as a Heterogeneous Reusable Catalyst. Sciforum. [Link]

-

Synthesis and Biological activity of 4-(3-bromophenyl)-N-(1-(4-(4-bromophenyl) thiazol-2-yl)-3-methyl-4-(2-phenylhydrazono)-4,5-dihydro-1H-pyrazol-5-ylidene)-6-(4-nitrophenyl)pyrimidin-2-amine derivatives. International Science Community Association. [Link]

-

4-(3-Bromophenyl)-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. BMC Chemistry, Springer Nature. [Link]

-

N-(4-Fluorophenyl)-4-phenyl-1,3-thiazol-2-amine. PubChem, National Center for Biotechnology Information. [Link]

-

Synthesis and antimicrobial evaluation of new-[2-amino-4-(4-chloro-/4-bromophenyl)-1,3-thiazole derivatives. Journal of Pharmacy Research. [Link]

-

Structure-Guided Discovery of Novel N4-(Substituted Thiazol-2-yl)-N2-(4-Substituted phenyl)pyrimidine-2,4-Diamines as Potent CDK2 and CDK9 Dual Inhibitors with High Oral Bioavailability. Journal of Medicinal Chemistry, ACS Publications. [Link]c00989)

Sources

- 1. 4-(3-Bromo-4-fluorophenyl)-1,3-thiazol-2-ylamine CAS 676348-24-6 Sigma-Aldrich [sigmaaldrich.com]

- 2. 676348-24-6 CAS MSDS (this compound) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. pubs.acs.org [pubs.acs.org]

- 7. 4-Bromo-1,3-thiazol-2-amine | C3H3BrN2S | CID 428024 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. 4-(4-Fluorophenyl)-1,3-thiazol-2-amine | C9H7FN2S | CID 722371 - PubChem [pubchem.ncbi.nlm.nih.gov]

Elucidating the Mechanism of Action of 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: A Technical Guide for Preclinical Drug Development

Abstract

The 2-aminothiazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its ability to interact with a wide array of biological targets.[1][2] Compounds incorporating this moiety have demonstrated a broad spectrum of therapeutic potential, including anticancer, anti-inflammatory, and antimicrobial activities.[3][4][5] The subject of this guide, 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine, is a novel compound featuring this key scaffold, further functionalized with a bromo-fluorophenyl group, a substitution pattern known to modulate pharmacokinetic and pharmacodynamic properties.[6][7] While direct studies on this specific molecule are not yet prevalent in public-domain literature, its structural alerts strongly suggest potential as a therapeutic agent.

This technical guide outlines a comprehensive, multi-pronged strategy for the elucidation of the mechanism of action (MoA) of this compound. We present a logical, field-proven workflow designed for researchers, scientists, and drug development professionals. The narrative moves from broad, unbiased target identification to specific biophysical and cellular validation, providing not just protocols, but the strategic rationale behind each experimental choice. This document serves as a roadmap for transforming a promising chemical entity into a well-understood clinical candidate.

Foundational Insights and Hypothesis Generation from Chemical Scaffolding

The structure of this compound provides critical clues to its potential biological roles. The 2-aminothiazole core is present in clinically approved drugs such as the kinase inhibitor Dasatinib, highlighting the potential for this compound to target protein kinases.[8] The family of 2-aminothiazole derivatives has been shown to inhibit a diverse range of enzymes, including:

-

Protein Kinases: EGFR, VEGFR, Akt, B-RAF, Src, and Abl kinases.[8]

-

Cell Cycle Regulators: Cyclin-dependent kinases (CDKs) and tubulin polymerization.[8]

-

Epigenetic Modulators: Histone deacetylases (HDACs).[8]

-

Other Enzymes: Topoisomerase IV, carbonic anhydrase, and PI3K/mTOR.[8]

The 3-bromo-4-fluorophenyl moiety is significant. Halogenation can enhance binding affinity through halogen bonding and improve metabolic stability, making the compound more drug-like. Bromophenols, for instance, are known to possess potent anticancer and antioxidant properties.[6] A study on positional isomers, 4-(4-bromophenyl)-thiazol-2-amine derivatives, revealed promising anticancer activity against the MCF7 breast cancer cell line, lending further credence to this line of investigation.[9]

Based on this structural analysis, our primary hypothesis is that This compound acts as an inhibitor of a protein kinase involved in oncogenic signaling pathways. This guide outlines the experimental strategy to test this hypothesis and explore other potential mechanisms.

A Phased Approach to Mechanism of Action Elucidation

We propose a four-part experimental strategy designed to systematically unravel the compound's MoA, from target discovery to cellular validation.

Part I: Unbiased Target Identification

The initial step is to identify the direct molecular targets of the compound without preconceived bias. This is crucial for discovering both the intended targets and any potential off-target interactions that could lead to toxicity.

Workflow 1: Target Identification using Chemical Proteomics

Caption: Workflow for target identification using affinity chromatography coupled with mass spectrometry.

Experimental Protocol: Affinity Chromatography-Mass Spectrometry

-

Synthesis of an Affinity Probe: Synthesize an analog of this compound with a linker arm suitable for immobilization (e.g., a short polyethylene glycol chain with a terminal carboxylic acid).

-

Immobilization: Covalently attach the linker-modified compound to NHS-activated sepharose beads to create the affinity matrix. A control matrix with no compound should also be prepared.

-

Protein Extraction: Prepare a native protein lysate from a relevant cancer cell line (e.g., MCF7, based on data from similar compounds[9]).

-

Binding: Incubate the cell lysate with both the compound-bound and control matrices.

-

Washing: Wash the matrices extensively with a buffer of increasing stringency to remove non-specifically bound proteins.

-

Elution: Elute the specifically bound proteins. A competitive elution using an excess of the free, unmodified compound is ideal as it enriches for specific binders.

-

Analysis: Separate the eluted proteins by SDS-PAGE and identify the unique bands by subjecting them to in-gel digestion followed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

-

Data Interpretation: Proteins identified only in the experimental lane (and not the control) are considered high-confidence candidate targets.

Part II: Biophysical Validation of Target Engagement

Once a list of candidate targets is generated, it is imperative to validate the direct binding interaction and quantify its affinity and thermodynamics.

Workflow 2: Orthogonal Validation of Binding

Caption: Orthogonal biophysical methods to validate and quantify the compound-target interaction.

Protocol 1: Surface Plasmon Resonance (SPR)

-

Immobilization: Covalently immobilize the purified recombinant candidate protein onto a sensor chip surface.

-

Binding Measurement: Flow a series of concentrations of this compound over the chip surface and measure the change in refractive index in real-time.

-

Data Analysis: Fit the resulting sensorgrams to a binding model (e.g., 1:1 Langmuir) to determine the association rate constant (kₐ), dissociation rate constant (kₑ), and the equilibrium dissociation constant (Kₑ).

Protocol 2: Isothermal Titration Calorimetry (ITC)

-

Sample Preparation: Place the purified recombinant target protein in the sample cell and the compound in the injection syringe.

-

Titration: Perform a series of small injections of the compound into the protein solution and measure the heat evolved or absorbed.

-

Data Analysis: Integrate the heat peaks and fit the data to a binding isotherm to determine the binding affinity (Kₑ), stoichiometry (n), and enthalpy (ΔH) of the interaction.

Hypothetical Data Summary

| Technique | Parameter | Hypothetical Value | Interpretation |

| SPR | Kₑ (Affinity) | 50 nM | High-affinity interaction, typical for a potent inhibitor. |

| kₐ (on-rate) | 1 x 10⁵ M⁻¹s⁻¹ | Rapid binding to the target. | |

| kₑ (off-rate) | 5 x 10⁻³ s⁻¹ | Moderately slow dissociation, suggesting a durable interaction. | |

| ITC | Kₑ (Affinity) | 65 nM | Good concordance with SPR, validating the affinity. |

| ΔH (Enthalpy) | -8.5 kcal/mol | Favorable enthalpic contribution, suggesting strong hydrogen bonding and/or van der Waals interactions. | |

| -TΔS (Entropy) | -2.2 kcal/mol | Small unfavorable entropic contribution, possibly due to conformational rigidity upon binding. | |

| TSA | ΔTₘ (Shift) | +5.2 °C | Significant thermal stabilization of the protein upon compound binding, confirming direct engagement. |

Part III: Cellular Mechanism of Action

Confirming that the compound engages its target in a cellular context and produces a functional consequence is the most critical phase.

Workflow 3: Cellular Target Engagement and Pathway Analysis

Caption: Integrated workflow to confirm cellular target engagement and its functional consequences.

Protocol: Western Blot for Kinase Inhibition

-

Cell Treatment: Culture a relevant cancer cell line (e.g., MCF7) and treat with a dose-range of this compound for a specified time (e.g., 2 hours).

-

Lysis: Harvest and lyse the cells in a buffer containing phosphatase and protease inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate.

-

Electrophoresis & Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Probe the membrane with primary antibodies specific for the phosphorylated form of the target kinase and its key downstream substrate. Subsequently, strip and re-probe for the total protein levels of each target as a loading control.

-

Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate to visualize the protein bands.

-

Analysis: Quantify the band intensities to determine the IC₅₀ for the inhibition of target phosphorylation.

Expected Outcome: A dose-dependent decrease in the phosphorylation of the target kinase and its substrate, with no change in total protein levels, would confirm the compound's inhibitory action in a cellular context.

Concluding Remarks and Future Directions

This guide provides a robust, logical framework for the comprehensive elucidation of the mechanism of action for the novel compound this compound. By progressing from unbiased target identification through rigorous biophysical and cellular validation, researchers can build a compelling, data-driven narrative of the compound's biological activity. The insights gained from this workflow are fundamental for lead optimization, biomarker development, and the overall advancement of this promising molecule towards clinical application. The privileged 2-aminothiazole scaffold, combined with its specific halogenation pattern, positions this compound as a high-potential candidate for further investigation, particularly within oncology.

References

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. (2021). PubMed Central. Available at: [Link]

-

2-aminothiazoles in drug discovery: Privileged structures or toxicophores? (2020). ResearchGate. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). MDPI. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). Semantic Scholar. Available at: [Link]

-

An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities. (2021). National Institutes of Health. Available at: [Link]

-

Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation. (2021). PubMed Central. Available at: [Link]

-

4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile. (2019). PubMed Central. Available at: [Link]

-

Fluorinated compounds present opportunities for drug discovery. (2022). ResearchGate. Available at: [Link]

-

Synthesis and Biological activity o bromophenyl) thiazol-2-yl) pyrazol-5-ylidene. (2017). International Science Community Association. Available at: [Link]

-

Discovery of N-(3-fluorophenyl)-2-(4-((7-(1-methyl-1H-pyrazol-4-yl)quinazolin-4-yl)amino)phenyl)acetamide as the first orally active selective aurora kinase B inhibitor. (2025). PubMed. Available at: [Link]

-

Identification of potential 2-aminothiazole pharmaceuticals. (2021). Issuu. Available at: [Link]

- Synthetic method of 3-bromo-4-fluorobenzaldehyde. (2019). Google Patents.

-

Targeting bromodomain-containing proteins: research advances of drug discovery. (2023). PubMed Central. Available at: [Link]

-

Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs. (2022). MDPI. Available at: [Link]

-

Thiazole derivatives: prospectives and biological applications. (2024). ResearchGate. Available at: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Identification of potential 2-aminothiazole pharmaceuticals - Issuu [issuu.com]

- 3. mdpi.com [mdpi.com]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of Novel Bromophenol Hybrids as Potential Anticancer Agents through the Ros-Mediated Apoptotic Pathway: Design, Synthesis and Biological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 9. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

Foreword: The Strategic Importance of the 2-Aminothiazole Scaffold

An In-Depth Technical Guide to 4-(3-Bromo-4-fluorophenyl)thiazol-2-ylamine: Synthesis, Properties, and Therapeutic Potential

In the landscape of modern medicinal chemistry, certain molecular frameworks consistently emerge as keystones in the design of novel therapeutics. The 2-aminothiazole nucleus is one such "privileged structure," a term bestowed upon scaffolds that demonstrate the ability to bind to a wide array of biological targets, leading to a diverse range of pharmacological activities.[1][2] This versatile heterocycle is a fundamental component of clinically approved drugs such as the leukemia therapeutic Dasatinib and the PI3K inhibitor Alpelisib.[1] Its prevalence stems from its rigid, planar structure and its capacity for extensive hydrogen bonding and other non-covalent interactions, which facilitate high-affinity binding to enzyme active sites.

This guide focuses on a specific, yet highly promising, member of this class: This compound (CAS No. 676348-24-6). The strategic incorporation of bromine and fluorine atoms on the phenyl ring is a deliberate design choice aimed at modulating the compound's physicochemical properties, such as lipophilicity and metabolic stability, and enhancing its binding affinity through halogen bonding—a critical interaction in modern drug design. This document serves as a technical deep-dive for researchers, scientists, and drug development professionals, providing a comprehensive overview of its synthesis, chemical rationale, and potential as a therapeutic agent, particularly in oncology.

PART 1: Synthesis and Mechanistic Rationale

The synthesis of this compound is most efficiently achieved via the Hantzsch thiazole synthesis, a classic and reliable condensation reaction.[3] This method involves the reaction of an α-haloketone with a thioamide-containing reactant, in this case, thiourea.

Key Starting Materials:

-

2-Bromo-1-(3-bromo-4-fluorophenyl)ethanone: The requisite α-haloketone. The synthesis of this precursor begins with 3-bromo-4-fluorobenzaldehyde.[4]

-

Thiourea (Carbamimidothioic acid): Provides the 2-amino-thiazole core.

-

Solvent: Typically a polar protic solvent like ethanol to facilitate the dissolution of reactants.[3]

-

Catalyst (Optional): While the reaction can proceed thermally, various catalysts such as iodine or copper silicate can enhance the reaction rate and yield.[1][3]

Detailed Step-by-Step Synthesis Protocol:

This protocol is based on established methodologies for analogous 2-aminothiazole compounds.[1][3]

Step 1: Reaction Setup

-

In a round-bottom flask equipped with a reflux condenser, combine 1.0 equivalent of 2-bromo-1-(3-bromo-4-fluorophenyl)ethanone and 1.2 equivalents of thiourea.

-

Add a suitable volume of absolute ethanol to dissolve the reactants (e.g., 10 mL per gram of the α-haloketone).

-

Scientist's Note: A slight excess of thiourea is used to ensure the complete consumption of the more valuable α-haloketone. Ethanol is an excellent choice due to its ability to dissolve both reactants and its appropriate boiling point for reflux.

Step 2: Reaction Execution

-

Stir the mixture at room temperature for 10-15 minutes to ensure homogeneity.

-

Heat the reaction mixture to reflux (approximately 78°C for ethanol) and maintain this temperature.

-

Monitor the reaction progress using Thin-Layer Chromatography (TLC) with a suitable mobile phase (e.g., a mixture of hexane and ethyl acetate). The disappearance of the starting ketone spot indicates reaction completion. This typically occurs within 2-4 hours.

-

Causality: The elevated temperature provides the necessary activation energy for the nucleophilic attack of the sulfur atom of thiourea on the α-carbon of the ketone, followed by cyclization and dehydration to form the thiazole ring.

Step 3: Work-up and Isolation

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Pour the cooled reaction mixture over crushed ice or into cold water. This will cause the hydrobromide salt of the product to precipitate out of the solution.

-

Neutralize the mixture by the dropwise addition of a base, such as aqueous ammonia or sodium bicarbonate solution, until the pH is approximately 8-9. This deprotonates the amine and thiazole nitrogen, yielding the free base as a solid precipitate.

-

Self-Validation: The precipitation of the product upon basification is a key indicator of successful synthesis. The change in solubility confirms the formation of the neutral amine from its salt form.

Step 4: Purification

-

Collect the crude solid product by vacuum filtration and wash it thoroughly with distilled water to remove any inorganic salts.

-

Dry the crude product under vacuum.

-

For higher purity, recrystallize the solid from a suitable solvent, such as hot ethanol or an ethanol/water mixture.[3] The pure this compound is typically obtained as a crystalline solid.

-

Confirm the structure and purity using standard analytical techniques: ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy.

Synthesis Workflow Diagram

Caption: Hantzsch thiazole synthesis workflow.

PART 2: Physicochemical Properties and Structural Significance

The unique substitution pattern of this compound imparts specific properties that are highly relevant for its biological activity.

| Property | Value / Description | Source |

| CAS Number | 676348-24-6 | |

| Molecular Formula | C₉H₆BrFN₂S | |

| Molecular Weight | 273.13 g/mol | [5] |

| Appearance | Expected to be a crystalline solid | [3] |

| SMILES | Fc1cc(c(Br)cc1)c2s/c(N)\n/c2 | |

| InChI Key | DUJCJNOITOUHLQ-UHFFFAOYSA-N |

Structural Insights:

-

Fluorine (at C4 of phenyl ring): The highly electronegative fluorine atom can significantly alter the pKa of the 2-amino group and influence the molecule's overall electronic distribution. It often enhances metabolic stability by blocking potential sites of oxidative metabolism and can improve membrane permeability.

-

Bromine (at C3 of phenyl ring): The bromine atom is a key feature. It increases the molecule's lipophilicity, which can enhance cell penetration. More importantly, bromine is an effective halogen bond donor. This non-covalent interaction with electron-rich atoms (like oxygen or nitrogen) in a protein's active site can provide a significant boost in binding affinity and selectivity, a strategy successfully employed in the design of kinase inhibitors.[6]

-

2-Aminothiazole Core: This moiety acts as a versatile scaffold. The endocyclic nitrogen and the exocyclic amino group are excellent hydrogen bond donors and acceptors, allowing the molecule to form robust interactions with target proteins.

PART 3: Anticipated Biological Activity and Therapeutic Potential

While specific biological data for this compound is not extensively published, we can infer its likely therapeutic potential based on the vast body of literature on closely related analogues. The primary area of interest for this class of compounds is oncology, specifically as kinase inhibitors.[7]

Hypothesized Mechanism of Action: Kinase Inhibition

Many cancers are driven by the aberrant activity of protein kinases, which regulate cellular processes like proliferation, survival, and apoptosis. The 2-aminothiazole scaffold is a well-established "hinge-binding" motif, capable of interacting with the ATP-binding site of many kinases.

It is plausible that this compound could act as an inhibitor of key kinases implicated in cancer, such as:

-

Cyclin-Dependent Kinases (CDKs): CDK2 and CDK9 are critical for cell cycle progression and transcription, respectively. Inhibiting these kinases can halt cancer cell proliferation and induce apoptosis. The 2-anilinopyrimidine scaffold, which shares structural similarities with the 4-phenyl-2-aminothiazole core, is known to produce potent CDK inhibitors.[7]

-

RAF Kinases (e.g., BRAF): The BRAF kinase is a key component of the MAPK/ERK signaling pathway. Mutations like BRAF-V600E lead to constitutive activation of this pathway, driving proliferation in melanoma and other cancers. Novel thiazole derivatives have recently been developed as potent BRAF-V600E inhibitors.[6]

Potential Signaling Pathway Involvement

The diagram below illustrates a simplified representation of the CDK-regulated cell cycle pathway, a probable target for this class of compounds.

Caption: Potential inhibition of CDK pathway.

Proposed Biological Evaluation Workflow

To empirically determine the therapeutic potential of this compound, the following experimental workflow is recommended.

-

In Vitro Cytotoxicity Screening:

-

Assay: MTT or SRB colorimetric assay.

-

Purpose: To determine the compound's general anti-proliferative activity.

-

Methodology: A panel of human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer, HCT116 for colon cancer) would be treated with serial dilutions of the compound for 48-72 hours. The concentration that inhibits 50% of cell growth (GI₅₀ or IC₅₀) is then calculated.[1]

-

-

Kinase Inhibition Profiling:

-

Assay: In vitro kinase panel screen (e.g., using radiometric, fluorescence, or luminescence-based assays).

-

Purpose: To identify specific kinase targets and determine selectivity.

-

Methodology: The compound is tested at a fixed concentration (e.g., 1-10 µM) against a large panel of purified kinases. Hits (kinases with >50% inhibition) are then subjected to dose-response analysis to determine IC₅₀ values.

-

-

Cell-Based Mechanism of Action Studies:

-

Assay: Western Blotting, Flow Cytometry (Cell Cycle and Apoptosis Analysis).

-

Purpose: To confirm that the compound engages its target in a cellular context and produces the desired biological effect.

-

Methodology: Cancer cells are treated with the compound at its IC₅₀ concentration. Western blotting is used to measure the phosphorylation status of the target kinase's downstream substrates. Flow cytometry is used to analyze changes in cell cycle distribution (e.g., G1 or G2/M arrest) and to quantify apoptotic cells (e.g., via Annexin V staining).[8]

-

Conclusion and Future Outlook

This compound stands as a molecule of significant interest at the confluence of established medicinal chemistry principles and modern drug design strategies. Its 2-aminothiazole core provides a validated scaffold for biological activity, while its specific halogenation pattern is rationally designed to enhance potency and drug-like properties. Based on extensive data from analogous compounds, it holds considerable promise as a kinase inhibitor for oncology applications. The detailed synthetic and biological evaluation workflows provided in this guide offer a clear roadmap for researchers to unlock the full therapeutic potential of this compound and its derivatives. Further investigation into its specific kinase targets, in vivo efficacy, and safety profile will be critical next steps in its journey from a promising molecule to a potential clinical candidate.

References

A comprehensive, numbered list of all cited sources with full titles and clickable URLs will be provided upon request.

Sources

- 1. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Overview on Synthetic 2-Aminothiazole-Based Compounds Associated with Four Biological Activities | MDPI [mdpi.com]

- 3. nanobioletters.com [nanobioletters.com]

- 4. WO2010086877A3 - Process for the preparation of 3-bromo - 4 - fluorobenzaldehyde - Google Patents [patents.google.com]

- 5. This compound [oakwoodchemical.com]

- 6. Novel thiazole derivatives incorporating phenyl sulphonyl moiety as potent BRAFV600E kinase inhibitors targeting melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. mdpi.com [mdpi.com]

Whitepaper: A Strategic Guide to the Discovery of Novel Thiazole-Based Kinase Inhibitors

Abstract

Protein kinases, pivotal regulators of cellular signaling, have emerged as one of the most critical target classes in modern oncology and immunology.[1][2] Dysregulation of kinase activity is a hallmark of numerous diseases, making the development of specific inhibitors a cornerstone of targeted therapy.[3] Within the vast landscape of medicinal chemistry, the thiazole ring has been identified as a "privileged scaffold"—a versatile framework frequently found in biologically active compounds and approved drugs.[4][5][6] Its unique electronic properties and ability to form key hydrogen bonds make it an ideal anchor for engaging the ATP-binding pocket of kinases.[7][8] This guide provides a comprehensive, field-proven framework for the discovery and early-stage development of novel thiazole-based kinase inhibitors, moving from target validation through hit identification, lead optimization, and essential preclinical profiling. We will dissect the causality behind experimental choices, providing detailed protocols and data interpretation strategies to empower researchers in this competitive field.

The Rationale: Why Thiazole and Why Kinases?

The human kinome comprises over 500 protein kinases that act as molecular switches, transferring a phosphate group from ATP to substrate proteins, thereby modulating their function.[1] This process governs a vast array of cellular activities, including growth, differentiation, and survival.[2] In cancer, mutations or overexpression can lead to constitutively active kinases, driving uncontrolled cell proliferation.[9]

The thiazole moiety is a five-membered heterocyclic ring containing sulfur and nitrogen, a structure found in natural products like Vitamin B1 and in numerous FDA-approved drugs.[2][4][10] Its value in kinase inhibitor design stems from several key features:

-

Scaffolding & Interaction: The nitrogen and sulfur atoms act as hydrogen bond acceptors and donors, allowing for critical interactions within the hinge region of the kinase ATP-binding site.

-

Synthetic Tractability: The thiazole ring can be synthesized and functionalized through robust and well-established chemical reactions, such as the Hantzsch synthesis, facilitating the rapid generation of compound libraries for structure-activity relationship (SAR) studies.[10]

-

Proven Clinical Success: The clinical efficacy of thiazole-containing drugs like Dasatinib , a potent multi-kinase inhibitor for leukemia, validates the scaffold's utility and provides a blueprint for future design.[11][12][13]

Table 1: Examples of Clinically Relevant Thiazole-Based Kinase Inhibitors

| Drug Name | Primary Kinase Target(s) | Therapeutic Indication |

| Dasatinib | BCR-ABL, SRC family | Chronic Myeloid Leukemia (CML), Acute Lymphoblastic Leukemia (ALL)[9][13][14] |

| Dabrafenib | BRAF V600E | Melanoma, Non-Small Cell Lung Cancer[15] |

| Tucatinib | HER2 | HER2-Positive Breast Cancer |

The Discovery Engine: A Phased Approach

The path from concept to a candidate drug is a multi-stage funnel designed to identify potent, selective, and drug-like molecules. This process is iterative, with constant feedback between chemistry and biology.

Diagram 1: Kinase Inhibitor Discovery Workflow```dot

Caption: The iterative cycle of Structure-Activity Relationship (SAR) analysis.

Structure-Activity Relationship (SAR) studies explore how modifying different parts of the molecule affects its biological activity. F[16][17][18]or a typical thiazole inhibitor, key positions for modification include:

-

Position 2: Often an amine, this group frequently interacts with the kinase hinge region. Modifications here can modulate potency and selectivity.

-

Position 4: This position often points towards the solvent-exposed region of the ATP pocket, making it an ideal point to attach larger groups to improve solubility or target unique sub-pockets.

-

Position 5: This position can be used to modulate the electronic properties of the ring or to introduce groups that interact with the ribose-binding region.

Table 2: Example of a Hypothetical SAR Study

| Compound ID | R1 (Position 2) | R2 (Position 4) | Kinase X IC50 (nM) | Cell Viability EC50 (nM) |

| Hit-01 | -NH2 | -Phenyl | 8,500 | >20,000 |

| Opt-02 | -NH-Methyl | -Phenyl | 5,200 | 15,000 |

| Opt-03 | -NH2 | 4-Chloro-Phenyl | 1,100 | 2,500 |

| Opt-04 | -NH2 | 4-Methoxy-Phenyl | 950 | 1,800 |

| Lead-05 | -NH2 | 4-(Morpholino)-Phenyl | 85 | 150 |

Interpretation: The initial hit is weak. Modifying the R1 amine (Opt-02) has a minor effect. However, adding electron-withdrawing (Cl) or donating (Methoxy) groups at the para-position of the R2 phenyl ring significantly improves both biochemical (IC50) and cellular (EC50) potency (Opt-03, Opt-04). The breakthrough comes with the addition of a bulky, polar morpholino group (Lead-05), which likely picks up a key interaction and improves solubility, leading to a potent lead compound.

[19]---

The Biological Evaluation Cascade

A robust and logical sequence of assays is critical to validate compounds and make go/no-go decisions. The cascade moves from simple, high-throughput biochemical assays to more complex, lower-throughput cell-based models.

Diagram 3: Biological Assay Funnel

Caption: A typical screening cascade for kinase inhibitor evaluation.

In Vitro Biochemical Assays

These assays measure the direct inhibition of the purified kinase enzyme. T[20]he goal is to determine the IC50, the concentration of inhibitor required to reduce enzyme activity by 50%.

Protocol 2: In Vitro Kinase Assay (Luminescence-Based)

Objective: To measure kinase activity by quantifying the amount of ATP remaining after the kinase reaction. Less ATP remaining means higher kinase activity.

Principle: The Promega ADP-Glo™ Kinase Assay is a two-step process. First, the kinase reaction is performed. Then, a reagent is added to terminate the reaction and deplete the remaining ATP. Finally, a second reagent converts the generated ADP back to ATP, which is then measured using a standard luciferase/luciferin reaction. The light output is proportional to the ADP generated and thus to kinase activity.

Materials:

-

Purified active kinase of interest

-

Specific peptide substrate for the kinase

-

Test compounds (thiazole derivatives) dissolved in DMSO

-

ADP-Glo™ Reagent and Kinase Detection Reagent

-

White, opaque 384-well assay plates

-

Multilabel plate reader with luminescence capability

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compounds in DMSO. Dispense a small volume (e.g., 50 nL) into the 384-well plates. Include "vehicle only" (DMSO) controls for 0% inhibition and a known potent inhibitor for 100% inhibition.

-

Kinase Reaction: Prepare a master mix containing the kinase, substrate, and ATP in kinase reaction buffer.

-

Causality Note: The ATP concentration should be at or near its Michaelis-Menten constant (Km) for the kinase. Using an excessively high ATP concentration can make it difficult for competitive inhibitors to show potency.

-

-

Initiate Reaction: Add the kinase reaction mix to the wells containing the compounds. Incubate at room temperature for a specified time (e.g., 60 minutes).

-

Terminate & Deplete ATP: Add the ADP-Glo™ Reagent to all wells. This stops the kinase reaction and consumes any unreacted ATP. Incubate for 40 minutes.

-

Detect ADP: Add the Kinase Detection Reagent. This converts ADP to ATP and initiates the luminescence reaction. Incubate for 30 minutes.

-

Read Plate: Measure the luminescence signal on a plate reader.

-

Data Analysis: Convert luminescence signals to percent inhibition relative to controls. Plot percent inhibition versus compound concentration and fit the data to a four-parameter dose-response curve to determine the IC50 value.

Cell-Based Assays

After confirming biochemical potency, it is crucial to determine if the compound is active in a cellular environment. K[21][22]ey questions are: Can it get into the cell? Does it engage the target? Does it produce the desired biological effect?

Protocol 3: Cell Viability Assay (MTS Assay)

Objective: To measure the effect of a compound on the metabolic activity of a cancer cell line, which serves as a proxy for cell proliferation or cytotoxicity.

Principle: The MTS tetrazolium compound is bioreduced by viable, metabolically active cells into a colored formazan product. The amount of formazan produced is proportional to the number of living cells.

Materials:

-

Cancer cell line known to be dependent on the target kinase

-

Cell culture medium, fetal bovine serum (FBS), and antibiotics

-

Test compounds

-

CellTiter 96® AQueous One Solution Reagent (MTS)

-

Clear 96-well cell culture plates

-

Spectrophotometer (plate reader)

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight in a CO2 incubator.

-

Compound Treatment: The next day, treat the cells with serial dilutions of the thiazole compounds. Include a vehicle (DMSO) control.

-

Causality Note: It is critical that the final DMSO concentration is consistent across all wells (typically ≤0.5%) to avoid solvent-induced toxicity.

-

-

Incubation: Return the plates to the incubator for 72 hours. This duration allows for multiple cell doublings and provides a sufficient window to observe anti-proliferative effects.

-

MTS Addition: Add MTS reagent to each well and incubate for 1-4 hours. During this time, living cells will convert the MTS to the colored formazan.

-

Data Acquisition: Measure the absorbance of the formazan product at 490 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control wells. Plot viability versus compound concentration and fit the data to determine the EC50 value.

Early ADMET & Druglikeness Profiling

A potent compound is useless if it is rapidly metabolized or fails to be absorbed. Early in silico and in vitro assessment of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) is essential to de-risk projects.

[23][24]* Computational Prediction: Numerous software tools can predict properties like solubility, permeability (Caco-2), plasma protein binding, and potential for cytochrome P450 inhibition based on the molecule's structure. *[25] In Vitro ADMET Assays:

- Metabolic Stability: Incubating the compound with liver microsomes (which contain metabolic enzymes) can determine its metabolic half-life. A compound that is too rapidly metabolized will have poor in vivo exposure.

- Permeability: The PAMPA (Parallel Artificial Membrane Permeability Assay) provides a quick assessment of a compound's ability to cross a lipid membrane, modeling passive absorption in the gut.

- hERG Inhibition: Off-target inhibition of the hERG potassium channel is a major cause of cardiac toxicity. Early screening in a specific hERG assay is a critical safety check.

Conclusion and Future Outlook

References

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- In vitro kinase assay. (2023). Protocols.io.

- Discovery and SAR of 2-amino-5-(thioaryl)thiazoles as potent and selective Itk inhibitors. (n.d.). PubMed.

- Immuno-oncology Cell-based Kinase Assay Service. (n.d.).

- Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. (n.d.). PubMed Central.

- The Essential Role of Thiazole in Pharmaceutical Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.

- Design, Synthesis and Cytotoxicity Screening of New Thiazole Derivatives as Potential Anticancer Agents through VEGFR-2 Inhibition. (2022). MDPI.

- Design, Synthesis, and Evaluation of a New Series of Thiazole-Based Anticancer Agents as Potent Akt Inhibitors. (n.d.). PMC - NIH.

- In vitro NLK Kinase Assay. (n.d.). PMC - NIH.

- Thiazole: A privileged scaffold in drug discovery. (2025).

- Kinase Activity Assay. (n.d.).

- Methods for Detecting Kinase Activity. (n.d.). Cayman Chemical.

- Thiazole Ring—A Biologically Active Scaffold. (n.d.). PMC - PubMed Central.

- Spotlight: Cell-based kinase assay form

- A review on thiazole based compounds and it's pharmacological activities. (2024).

- Design, synthesis, and evaluation of 4,5,6,7-tetrahydrobenzo[d]thiazole-based novel dual kinase inhibitors of CK2 and GSK3β. (n.d.). RSC Publishing.

- In vitro kinase assay. (2022). Bio-protocol.

- In vitro kinase assay. (n.d.). Bio-protocol.

- Cell-based assays for kinase drug discovery. (2025).

- Recent studies on protein kinase signaling inhibitors based on thiazoles: review to d

- Synthesis and biological evaluation of new derivatives of thieno-thiazole and dihydrothiazolo-thiazole scaffolds integrated with a pyrazoline nucleus as anticancer and multi-targeting kinase inhibitors. (2021). RSC Publishing.

- Using a Novel Consensus-Based Chemoinformatics Approach to Predict ADMET Properties and Druglikeness of Tyrosine Kinase Inhibitors. (2025). PMC - NIH.

- Discovery and SAR of novel 4-thiazolyl-2-phenylaminopyrimidines as potent inhibitors of spleen tyrosine kinase (SYK). (n.d.). PubMed.

- In vitro kinase assay: phosphorylation of PI3Kc1 by TBK1and ULK1 v1. (2023).

- Synthesis and structure-activity relationship of trisubstituted thiazoles as Cdc7 kinase inhibitors. (2025).

- Structure-activity relationship study of 4-(thiazol-5-yl)benzoic acid derivatives as potent protein kinase CK2 inhibitors. (2016). PubMed.

- The Science Behind the Treatment: Dasatinib Monohydrate's Mechanism and Therapeutic Value. (n.d.). Tocris Bioscience.

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simulation Studies. (n.d.).

- Das

- What is the mechanism of Dasatinib? (2024).

- Synthesis and Molecular Docking of Some Novel 3-Thiazolyl-Coumarins as Inhibitors of VEGFR-2 Kinase. (2023). MDPI.

- Thiazole derivatives as inhibitors of protein kinase. (n.d.).

- Dasatinib: Mechanism of action and Safety. (2024). ChemicalBook.

- Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. (n.d.). PMC - PubMed Central.

- An Overview of the Structure–Activity Relationship in Novel Antimicrobial Thiazoles Clubbed with Various Heterocycles (2017–2023). (n.d.). NIH.

- Measuring and interpreting the selectivity of protein kinase inhibitors. (n.d.). PMC - NIH.

- Identification of potential extracellular signal-regulated protein kinase 2 inhibitors based on multiple virtual screening str

- ADMET and Tyrosine Kinase Inhibitors. (n.d.).

- 2-Amino Thiazole Derivatives as Prospective Aurora Kinase Inhibitors against Breast Cancer: QSAR, ADMET Prediction, Molecular Docking, and Molecular Dynamic Simul

- Computational and ADMET Predictions of Novel Compounds as Dual Inhibitors of BuChE and GSK-3β to Combat Alzheimer's Disease. (n.d.). PubMed Central.

Sources

- 1. discovery.researcher.life [discovery.researcher.life]